苄基 2-乙酰氨基-2-脱氧-6-O-三苯甲基-α-D-吡喃葡萄糖苷

描述

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is an extensively employed compound in the biomedical sector . It showcases immense complexity and variability and is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions .

Synthesis Analysis

This compound is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions . It is extensively utilized in the realm of biomedical research, holding utmost significance in comprehending the intricate interplay of carbohydrates with drugs and diseases .Molecular Structure Analysis

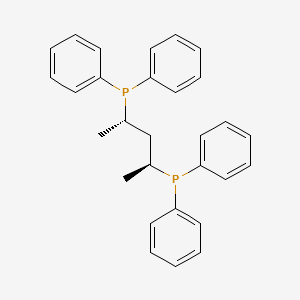

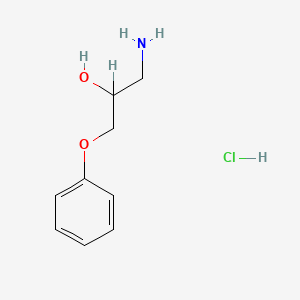

The molecular formula of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is C34H35NO6 . It has an average mass of 553.645 Da and a monoisotopic mass of 553.246460 Da .Chemical Reactions Analysis

This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 748.0±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 114.4±3.0 kJ/mol . The flash point is 406.2±32.9 °C . The index of refraction is 1.647 . The molar refractivity is 157.1±0.4 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds .科学研究应用

Proteomics Research

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Antiviral and Antibacterial Agents

This compound has been used in the crafting of antiviral and antibacterial agents . It could potentially be used in the development of new drugs to combat various infections.

Cancer Therapies

The compound has been explored for its potential in revolutionary therapies in cancer . It could be used in the development of new treatments or drugs for various types of cancer.

Diabetes Treatments

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside has been linked to research in diabetes . It could be used in the development of new treatments or drugs for diabetes.

Synthesis of Other Compounds

This compound has been used as a building block for the synthesis of other compounds . For example, it has been used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside .

Carbohydrate-based Therapeutic Drugs

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside plays a pivotal function in the composition of carbohydrate-based therapeutic drugs . These drugs hold promise in research of an array of ailments including malignancies and infectious maladies .

作用机制

Target of Action

Similar compounds have been known to target glycosyltransferase enzymes .

Mode of Action

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside interacts with its targets by inhibiting the incorporation of glucosamine into O-glycans . This interaction results in the suppression of mucin biosynthesis, a key process in many biological systems .

Biochemical Pathways

The compound affects the glycosylation pathway, specifically the process of O-glycan biosynthesis . By inhibiting the incorporation of glucosamine into O-glycans, it disrupts the normal function of this pathway, leading to downstream effects such as the suppression of mucin biosynthesis .

Result of Action

The molecular and cellular effects of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside’s action include the suppression of mucin biosynthesis . This can lead to a decrease in MUC1 expression in certain cell lines, such as the MDF-7 breast cancer cell line .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNACBNSYIVTBNV-UPYFENACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369210 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

CAS RN |

33493-71-9 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)